![molecular formula C19H17N3O4 B2680918 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 1251612-29-9](/img/structure/B2680918.png)
4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one” is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, an oxadiazole ring, and a benzoxazinone ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system. The oxadiazole ring and the benzoxazinone ring are aromatic, contributing to the overall stability of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the methoxy group could undergo demethylation, and the oxadiazole ring could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the overall molecular size and shape, and the degree of conjugation could influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Anticoagulant Activity
Coumarins have a long history as anticoagulants. In fact, the well-known anticoagulant drugs warfarin and dicoumarol are derivatives of naturally occurring coumarins. Researchers have explored synthetic coumarins with pharmacophoric groups at positions C-3, C-4, and C-7 for their anticoagulant potential . Investigating F3406-1245 in this context could provide valuable insights into its anticoagulant properties.
Anticancer Potential
Several synthetic coumarins have been screened for their anticancer activity. F3406-1245 could be evaluated in this regard, especially considering its unique structure. Coumarins have shown promise as potential agents against various cancer types, including breast, lung, and colon cancers .
Antimicrobial Properties
Coumarins have been studied for their antimicrobial effects. Researchers have tested them against bacteria, fungi, and viruses. Investigating F3406-1245’s antimicrobial activity could contribute to our understanding of its potential therapeutic applications .
Anti-HIV Activity
Some coumarins have exhibited anti-HIV properties. Given the global impact of HIV/AIDS, exploring F3406-1245’s effects on HIV replication could be significant .
Anti-Inflammatory and Antioxidant Effects
Coumarins have been investigated for their anti-inflammatory and antioxidant activities. These properties are relevant in various health conditions, including chronic inflammatory diseases and oxidative stress-related disorders .
Anti-Tuberculosis Potential
Considering the ongoing challenges posed by tuberculosis, evaluating F3406-1245’s anti-tuberculosis activity could be valuable. Coumarins have been explored as potential agents against Mycobacterium tuberculosis .
Other Biological Activities
Researchers have also studied coumarins for their anti-Alzheimer, anti-asthmatic, anti-viral, and DNA gyrase inhibitory effects. While specific data on F3406-1245 may be limited, exploring these avenues could reveal novel applications .
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Studies could also be conducted to explore its potential applications in areas such as medicinal chemistry, materials science, or as a building block for the synthesis of more complex molecules .
Eigenschaften
IUPAC Name |
4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-3-8-15-16(9-12)25-11-18(23)22(15)10-17-20-19(21-26-17)13-4-6-14(24-2)7-5-13/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVODDHWGSCRFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B2680839.png)
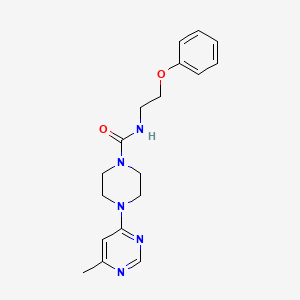
![4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]butanamide](/img/structure/B2680842.png)
![(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride](/img/structure/B2680843.png)

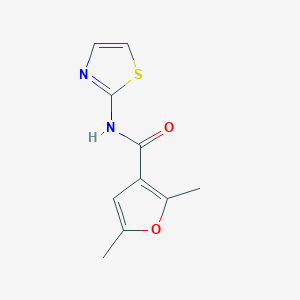
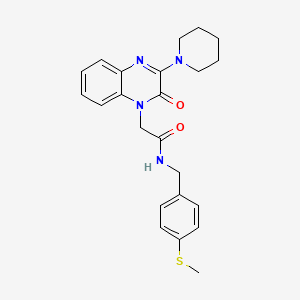
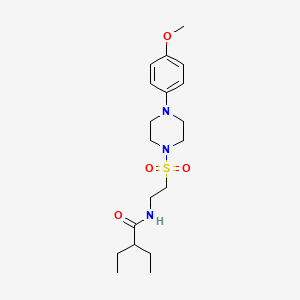
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2680851.png)
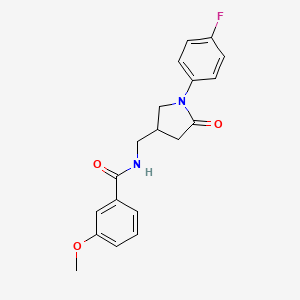
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2680855.png)
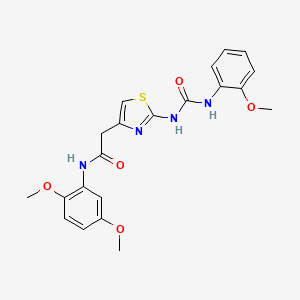
![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2680858.png)